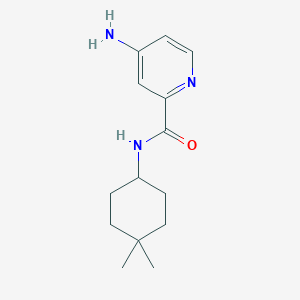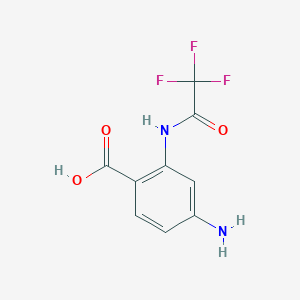![molecular formula C13H7N5O B8305074 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile](/img/structure/B8305074.png)
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile
描述
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction conditions are generally mild, and the yields can be optimized by adjusting the temperature and reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
化学反应分析
Types of Reactions
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学研究应用
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The oxadiazole ring is known to enhance the compound’s stability and binding affinity to its targets . Additionally, the pyridine rings can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile: Shares the oxadiazole and pyridine rings but differs in the substitution pattern.
N-(4-(5-(1,2,4-oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide: Contains a similar oxadiazole ring but with different substituents.
Uniqueness
6-(Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)pyridine-2-carbonitrile is unique due to its specific arrangement of pyridine and oxadiazole rings, which imparts distinct electronic and steric properties. This unique structure contributes to its potential as a versatile scaffold in drug discovery and material science.
属性
分子式 |
C13H7N5O |
|---|---|
分子量 |
249.23 g/mol |
IUPAC 名称 |
6-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H7N5O/c14-7-10-4-1-5-11(16-10)13-17-12(18-19-13)9-3-2-6-15-8-9/h1-6,8H |
InChI 键 |
WXCZEZVPNSMKOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(3,4-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B8305013.png)

![2-[3-(Oxazole-2-carbonyl)phenyl]propionitrile](/img/structure/B8305023.png)



![3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8305056.png)




